(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate
Description
Properties
IUPAC Name |
methyl (E)-3-(1H-pyrazolo[3,4-b]pyridin-5-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-9(14)3-2-7-4-8-6-12-13-10(8)11-5-7/h2-6H,1H3,(H,11,12,13)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBXJLHUQAFETJ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC2=C(NN=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC2=C(NN=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives with Pyridine Precursors
This classical route involves condensation reactions between hydrazines and pyridine derivatives, followed by cyclization under acidic or basic conditions.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Formation of hydrazine intermediate | Hydrazine derivatives + aldehydes or ketones | Hydrazines react with aldehydes (e.g., formaldehyde, acetaldehyde) to form hydrazones. |
| 2. Cyclization to pyrazolopyridine | Acidic or basic catalysis (e.g., acetic acid, NaOH) | Cyclization occurs under reflux, forming the fused heterocycle. |
- Synthesis from 3-acetylpyridine and hydrazines under reflux with acetic acid yields the pyrazolopyridine core efficiently.
Direct Construction via Alkyne Activation and Cyclization
Recent advances utilize alkynyl aldehydes as key intermediates, exploiting C≡C bond activation, leading to regioselective cyclizations.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Activation of alkynyl aldehyde | Transition metal catalysts (e.g., Ag, Au, Cu) | Activation of the alkyne facilitates nucleophilic attack. |
| 2. Cyclization via 6-endo-dig pathway | Catalysts like Ag(CF₃CO₂), NBS, iodine | Promotes 6-endo-dig cyclization, forming the fused heterocycle. |
| 3. Functionalization | Nucleophiles, electrophiles | Introduction of substituents, including acrylate groups. |
- A switchable 6-endo-dig cyclization protocol using alkynyl aldehydes and silver catalysis has demonstrated high regioselectivity and broad substrate scope, enabling the synthesis of diverse pyrazolopyridine derivatives with high yields.
Representative Synthesis Data Table
| Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature | Yield (%) | Key Features |
|---|---|---|---|---|---|---|
| Cyclization of hydrazines | Hydrazine derivatives + pyridine derivatives | Acetic acid, reflux | Ethanol | Reflux (~78°C) | 60–75 | Classical, straightforward |
| Alkynyl aldehyde cyclization | Alkynyl aldehyde + 5-aminopyrazole | Ag(CF₃CO₂), TfOH | DMAc | 100°C | 70–85 | High regioselectivity, broad scope |
| HWE reaction for acrylate | Pyrazolopyridine core + methyl phosphonate | Base (NaH) | THF | Room temp to 60°C | 65–80 | (E)-selectivity |
Notable Research Findings
Switchable C≡C Bond Activation:
A recent study demonstrated the use of silver, iodine, or NBS to activate alkynyl aldehydes, enabling 6-endo-dig cyclizations to synthesize pyrazolopyridines efficiently, with regioselective control over the product formation.Versatility and Functional Group Tolerance:
The methodology tolerates various substituents on the aromatic rings, including electron-donating and withdrawing groups, leading to yields often exceeding 70%.Preparation of Derivatives:
Post-cyclization modifications, such as esterification with methyl or ethyl groups, afford the target acrylate compounds with high stereoselectivity, predominantly forming the (E)-isomer.
Summary of Key Reaction Pathway
Hydrazine + Pyridine derivative
↓ (acid/base catalysis, reflux)
Pyrazolopyridine core
↓ (Horner–Wadsworth–Emmons or Michael addition)
(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate
or
Alkynyl aldehyde + 5-aminopyrazole
↓ (Ag-catalyzed *6-endo-dig* cyclization)
Pyrazolopyridine intermediate
↓ (esterification or condensation)
Target acrylate compound
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Scientific Research Applications
Medicinal Chemistry
(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate has garnered attention for its role as a selective inhibitor of ZAK kinase (also known as MLTK). This kinase is involved in various cellular processes such as growth and inflammation. The compound interacts with the ATP-binding site of ZAK, inhibiting its activity and thereby affecting downstream signaling pathways like MAPK and NF-κB. This inhibition can lead to altered gene expression and cell cycle regulation, making it a candidate for cancer treatment research .
Cancer Research
Recent studies have shown that this compound exhibits cytotoxic effects on specific cancer cell lines. For instance, it has been reported to inhibit the proliferation of Km-12 colon cancer cells by interfering with critical signaling pathways such as Ras/Erk and PI3K/Akt . The ability to selectively target cancerous cells while sparing normal cells highlights its potential as a therapeutic agent.
Biochemical Pathways
The compound's influence on biochemical pathways extends to modulating cellular responses in immune systems and stress responses. By inhibiting tropomyosin receptor kinases (TRKs), it affects cell differentiation and proliferation . This mechanism opens avenues for further exploration in immunotherapy and regenerative medicine.
Study 1: Inhibition of ZAK Kinase
A study published in the Journal of Medicinal Chemistry detailed the design of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides) as selective ZAK inhibitors. The results indicated that compounds similar to this compound could effectively inhibit ZAK activity, suggesting potential applications in treating diseases related to aberrant kinase activity .
Study 2: Cytotoxicity Assessment
In another investigation, this compound was tested against various cancer cell lines. The findings revealed significant cytotoxicity against Km-12 cells, with IC50 values indicating effective inhibition of cell growth. This study underscores the compound's potential as an anticancer agent .
Summary of Key Findings
| Application Area | Mechanism of Action | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Selective ZAK kinase inhibition | Targeted cancer therapies |
| Cancer Research | Inhibition of cell proliferation | Development of new anticancer drugs |
| Biochemical Pathways | Modulation of TRK activity | Advances in immunotherapy |
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate involves its interaction with molecular targets and pathways. The pyrazolo[3,4-b]pyridine core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Substituent Variations
- Ethynyl-Linked Derivatives : Olerembatinib (INN) incorporates a pyrazolo[3,4-b]pyridin-5-yl ethynyl group connected to a benzamide scaffold, serving as a tyrosine kinase inhibitor . In contrast, the target compound’s acrylate group introduces a planar, conjugated system, which may alter binding kinetics compared to the rigid ethynyl linker.
- Carbaldehyde Derivatives : 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 885223-66-5) and related aldehydes exhibit higher electrophilicity at the aldehyde position, enabling nucleophilic additions, unlike the acrylate’s α,β-unsaturated ester, which participates in Michael additions or cycloadditions .
- The acrylate group in the target compound may reduce basicity compared to amines, affecting pharmacokinetics .
Physical Properties
Data Tables
Table 1: Key Structural and Physical Properties of Selected Analogs
Biological Activity
(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H9N3O2
- Molecular Weight : 203.20 g/mol
- CAS Number : 1305332-65-3
- SMILES Notation :
COC(=O)\C=C\c1cnc2[nH]ncc2c1
The compound features a pyrazolo[3,4-b]pyridine moiety, which is known for its diverse biological activities. The presence of an acrylate group enhances its reactivity and potential interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent. In a screening for inhibitors of Hepatitis C virus (HCV) NS5B polymerase, compounds bearing similar scaffolds demonstrated significant inhibitory effects. For instance, compounds exhibiting IC50 values ranging from 16 µM to 57 µM were identified as promising candidates for further development .
Anticancer Properties
The pyrazolo[3,4-b]pyridine framework is associated with various anticancer activities. Compounds derived from this structure have shown efficacy against several cancer types by targeting specific kinases involved in tumor growth and proliferation. For example, related compounds have been reported to inhibit tyrosine kinases, which play a crucial role in cancer signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes such as dihydrofolate reductase and various kinases .
- Receptor Modulation : It has been suggested that the compound could interact with cell surface receptors involved in growth factor signaling, impacting cellular proliferation and survival .
Case Study 1: Inhibition of HCV NS5B
In a study evaluating the antiviral properties of several compounds, this compound was included in a library screened for NS5B inhibitors. The compound displayed notable inhibition at concentrations that were not cytotoxic to host cells, suggesting its potential for development as an antiviral agent against HCV .
Case Study 2: Antitumor Activity
A series of pyrazolo[3,4-b]pyridine derivatives were tested for their ability to inhibit cancer cell lines. This compound showed promising results in reducing cell viability in vitro against specific cancer types, indicating its potential as a lead compound for further structural optimization in anticancer drug development .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate and related derivatives?
- Methodology : The compound can be synthesized via reactions between pyrazolo[3,4-b]pyridine precursors and acrylate derivatives. For example, reacting 3-amino-2-pyrazolin-5-one with ethyl acrylate under reflux conditions yields adducts, which can be further modified via acid-catalyzed cyclization or hydrolysis . Toluene with trifluoroacetic acid (TFA) as a catalyst is a common solvent system for such reactions, with purification achieved through fractional crystallization .
- Analytical Confirmation : Structural elucidation relies on IR spectroscopy (e.g., lactone CO at 1730 cm⁻¹, amide CO at 1680 cm⁻¹) and NMR to distinguish between regioisomeric products .
Q. How do reaction conditions influence the regioselectivity of pyrazolo[3,4-b]pyridine-acrylate adduct formation?
- Experimental Design : Variations in reagents (e.g., acrylonitrile vs. ethyl acrylate) and catalysts (e.g., TFA vs. HCl) significantly alter product distribution. For instance, ethyl acrylate favors adduct formation (e.g., C₁₃H₂₁O₅N₃), while acrylonitrile produces unisolable oily mixtures under similar conditions . Temperature and acid strength (e.g., concentrated H₂SO₄ vs. acetic acid) further dictate cyclization pathways, leading to lactones or carboxylic acids .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms for pyrazolo[3,4-b]pyridine-acrylate derivatives?
- Data Contradiction Analysis : Conflicting structural assignments (e.g., lactone vs. amide isomers in ) arise from overlapping NMR signals. Density Functional Theory (DFT) calculations can predict ¹H/¹³C chemical shifts to discriminate between candidates. IR spectral simulations (e.g., absence of NH₂ bands) provide additional validation . Molecular docking studies are also used to predict bioactive conformations in kinase inhibitors .
Q. What strategies optimize the biological activity of pyrazolo[3,4-b]pyridine-acrylate derivatives as kinase inhibitors?
- Structure-Activity Relationship (SAR) : Substituents at the pyridine and acrylate moieties modulate potency. For example:
- DYRK1A/B Inhibition : Introducing hydroxyl groups (e.g., 4-hydroxyphenyl in KS40008) enhances inhibitory activity (IC₅₀ < 100 nM) by forming hydrogen bonds with kinase ATP-binding pockets .
- ZAK Inhibition : Ethynyl-linked pyrazolo[3,4-b]pyridines (e.g., N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)phenyl)sulfonamides) improve selectivity via steric complementarity with ZAK's hydrophobic cleft .
Q. How do acid-catalyzed post-synthetic modifications expand the utility of pyrazolo[3,4-b]pyridine-acrylate scaffolds?
- Advanced Synthesis : Refluxing adducts in acetic acid-HCl mixtures generates carboxylic acids (e.g., compound 12 in ), while concentrated H₂SO₄ induces cyclization to pyrazolo[3,4-b]pyrone derivatives (e.g., compound 13). These intermediates serve as precursors for drug candidates like olverembatinib, a tyrosine kinase inhibitor .
Methodological Considerations
- Synthesis Optimization : Use high-throughput screening to identify optimal molar ratios (e.g., 1:1 acrylate:pyrazolo precursor) and catalyst loadings (e.g., 30 mol% TFA) .
- Biological Assays : Employ cell-based models (e.g., colorectal cancer lines) to validate antiproliferative effects and correlate with kinase inhibition data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
